8-Bromoisoquinolin-3-ol
Overview
Description
8-Bromoisoquinolin-3-ol is a chemical compound belonging to the isoquinoline family. It is characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 3rd position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoisoquinolin-3-ol can be achieved through several methods. One common approach involves the bromination of isoquinolin-3-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform . Another method involves the Pomeranz-Fritsch reaction, where 2-bromobenzaldehyde reacts with 2,2-dimethoxyethanamine to form a Schiff base, which is then reduced and cyclized to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromoisoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form isoquinolin-3-ol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) or Grignard reagents (RMgX) are employed for substitution reactions.
Major Products Formed
Oxidation: Isoquinolin-3-one or isoquinolin-3-aldehyde.
Reduction: Isoquinolin-3-ol.
Substitution: Various substituted isoquinolines depending on the reagent used.
Scientific Research Applications
8-Bromoisoquinolin-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromoisoquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
8-Bromoisoquinoline: Lacks the hydroxyl group at the 3rd position.
Isoquinolin-3-ol: Lacks the bromine atom at the 8th position.
8-Bromo-7-methoxyisoquinoline: Contains a methoxy group at the 7th position instead of a hydroxyl group at the 3rd position.
Uniqueness
8-Bromoisoquinolin-3-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
8-bromo-2H-isoquinolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPIQOKPLLJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672240 | |
Record name | 8-Bromoisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608515-49-7 | |
Record name | 8-Bromoisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-3-hydroxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 8-Bromoisoquinolin-3-ol in the synthesis of biisoquinoline chelates?
A1: this compound serves as a crucial starting material, or precursor, in the multi-step synthesis of 8,8′-diaryl-substituted 3,3′-biisoquinoline ligands []. The bromine atom at the 8-position provides a synthetic handle for further chemical modifications, ultimately leading to the desired biisoquinoline structures.
Q2: Are there large-scale production methods available for this compound?
A2: Yes, the synthetic procedures described in the paper allow for the production of this compound and the final biisoquinoline products on a gram scale []. This is an important consideration for potential applications requiring larger quantities of the compound.
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